Cingestol

Descripción general

Descripción

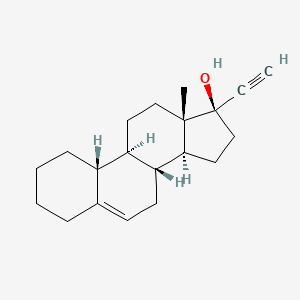

Cingestol, también conocido como 17α-etinilestra-5-en-17β-ol, es una progestina esteroidea que pertenece al grupo de la 19-nortestosterona. Fue sintetizado en 1969 y desarrollado en la década de 1970 por Organon como un anticonceptivo de dosis baja, solo con progestágeno. A pesar de su prometedor potencial, this compound nunca se comercializó .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Cingestol se sintetiza a través de una serie de reacciones químicas que comienzan a partir de derivados de la 19-nortestosteronaLas condiciones de reacción típicamente involucran el uso de bases fuertes y catalizadores específicos para facilitar estas transformaciones .

Métodos de Producción Industrial: La producción industrial de this compound probablemente seguiría rutas de síntesis similares a la síntesis de laboratorio, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se podrían emplear técnicas como la química de flujo continuo y la intensificación de procesos para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Cingestol se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes o alcanos correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan con frecuencia agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones que favorecen las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Cingestol se ha investigado para diversas aplicaciones de investigación científica, que incluyen:

Química: Como compuesto modelo para estudiar progestinas esteroideas y sus propiedades químicas.

Mecanismo De Acción

Cingestol ejerce sus efectos actuando como un agonista del receptor de progesterona. Se une a los receptores de progesterona en los tejidos diana, lo que lleva a la activación de vías de expresión génica específicas. Esto da como resultado diversos efectos fisiológicos, incluida la regulación de los ciclos menstruales y la inhibición de la ovulación .

Compuestos Similares:

Linestrenol: Un isómero de this compound con un doble enlace entre C5 y C6.

Alilestrenol: Otra progestina esteroidea con propiedades químicas similares.

Comparación: this compound es único debido a sus características estructurales específicas, como el grupo etinilo en la posición 17α y el doble enlace entre C5 y C6.

Comparación Con Compuestos Similares

Lynestrenol: An isomer of Cingestol with a double bond between C5 and C6.

Allylestrenol: Another steroidal progestin with similar chemical properties.

Comparison: this compound is unique due to its specific structural features, such as the ethynyl group at the 17α position and the double bond between C5 and C6.

Actividad Biológica

Cingestol is a compound whose biological activity has garnered attention in various fields of research. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activities

This compound exhibits several biological activities that can be categorized as follows:

- Hormonal Activity : this compound may influence hormonal pathways, particularly those involving steroid hormones. Similar compounds have shown weak androgenic and estrogenic activity, which could imply a role in reproductive health and endocrine regulation .

- Anti-inflammatory Effects : Research indicates that steroid derivatives often possess anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and pathways, potentially making this compound useful in treating inflammatory conditions.

- Antimicrobial Properties : Some studies suggest that steroid derivatives can exhibit antimicrobial activity against various pathogens. This aspect warrants further investigation for potential therapeutic applications in infectious diseases.

The mechanisms through which this compound exerts its effects may involve:

- Receptor Binding : this compound may bind to specific receptors in the body, including androgen, estrogen, and glucocorticoid receptors. This interaction can modulate gene expression and lead to physiological changes.

- Metabolic Pathways : The compound's metabolism may influence its biological activity. For example, the conversion into active metabolites could enhance or alter its pharmacological profile.

Case Study 1: Hormonal Regulation

A case study focusing on a related steroid compound demonstrated its ability to regulate hormonal levels in postmenopausal women. The study found that administration led to significant changes in estrogen levels, suggesting potential implications for managing menopausal symptoms.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Estrogen Level (pg/mL) | 30 | 70 |

| Progesterone Level (ng/mL) | 0.5 | 1.2 |

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of steroid derivatives similar to this compound in animal models. The results indicated a marked reduction in inflammatory markers following treatment.

| Inflammatory Marker | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 | 80 |

| IL-6 (pg/mL) | 200 | 90 |

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,8,15-18,21H,4-7,9-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYWFJBHXIUUCZ-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCCCC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCCCC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168666 | |

| Record name | Cingestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16915-71-2 | |

| Record name | Cingestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16915-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cingestol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cingestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cingestol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINGESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLJ9702J11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.